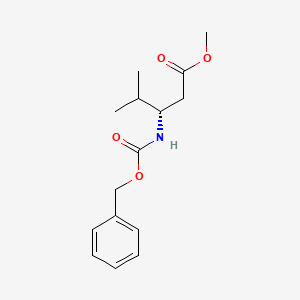

(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Description

BenchChem offers high-quality (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (3S)-4-methyl-3-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(2)13(9-14(17)19-3)16-15(18)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,18)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXHQDBNJXKWKM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Benzyloxycarbonyl (Cbz) Protected β-Amino Acids

For researchers, scientists, and professionals in drug development, the strategic synthesis of non-canonical amino acids is a cornerstone of modern medicinal chemistry. Among these, β-amino acids are of paramount importance, offering a pathway to novel peptidomimetics with enhanced proteolytic stability and unique conformational properties.[1] The benzyloxycarbonyl (Cbz or Z) protecting group, introduced by Bergmann and Zervas in 1932, remains a highly relevant and versatile tool for the protection of the amino functionality during these syntheses.[2][] Its stability under various reaction conditions, coupled with facile removal, makes it an ideal choice in multistep synthetic sequences.[2]

This in-depth technical guide provides a comprehensive overview of the core methodologies for synthesizing Cbz-protected β-amino acids, grounded in established chemical principles and supported by practical, field-proven insights.

The Strategic Importance of the Cbz Group in β-Amino Acid Synthesis

The Cbz group is an alkoxycarbonyl protecting group that confers stability to the amino function, preventing its unwanted participation in subsequent reactions.[4] A key advantage of the Cbz group is its ease of introduction and the crystallinity it often imparts to the protected product, simplifying purification.[][4] Furthermore, the Cbz group can be selectively cleaved under mild conditions, most commonly through catalytic hydrogenolysis, a method orthogonal to many other protecting groups used in complex molecule synthesis.[2][5]

Introduction of the Cbz Protecting Group

The most common method for the introduction of the Cbz group is the reaction of a β-amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions, often referred to as the Schotten-Baumann reaction.[2] The base neutralizes the hydrochloric acid formed during the reaction.[2]

Experimental Protocol: Cbz Protection of a β-Amino Acid

-

Dissolution: Dissolve the β-amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[2]

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[2]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[2]

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[2]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[2]

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).[2]

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected β-amino acid.[2]

Caption: General workflow for the Cbz protection of a β-amino acid.

Key Synthetic Strategies for Cbz-Protected β-Amino Acids

Several robust methods exist for the synthesis of the β-amino acid backbone, which can then be protected with the Cbz group, or in some cases, the Cbz group is carried through the synthetic sequence.

Arndt-Eistert Homologation

The Arndt-Eistert reaction is a classical and reliable method for the one-carbon homologation of α-amino acids to their corresponding β-amino acids.[6][7] This three-step process involves the conversion of a Cbz-protected α-amino acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. The final step is a Wolff rearrangement of the diazoketone in the presence of a nucleophile (e.g., water, alcohol) to yield the β-amino acid.[6][8]

Experimental Protocol: Arndt-Eistert Synthesis of a Cbz-Protected β-Amino Acid

-

Acid Chloride Formation: To a solution of the Cbz-protected α-amino acid (1.0 equivalent) in an anhydrous solvent (e.g., THF), add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF at 0 °C. Stir for 1-2 hours at room temperature.

-

Diazoketone Formation: In a separate flask, prepare a solution of diazomethane in diethyl ether. Cool the acid chloride solution to 0 °C and slowly add the diazomethane solution until a persistent yellow color is observed. Stir for an additional 1-2 hours.

-

Wolff Rearrangement: To the diazoketone solution, add a silver benzoate solution in triethylamine (catalytic amount) and the desired nucleophile (e.g., water for the carboxylic acid, or an alcohol for the ester). Stir at room temperature until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Quench the reaction, perform an extractive work-up, and purify the product by column chromatography.

Caption: The Arndt-Eistert homologation for β-amino acid synthesis.

Mannich and Reformatsky Reactions

The Mannich reaction is a three-component condensation that provides access to β-amino carbonyl compounds. These can then be further modified to the desired β-amino acids. A general strategy involves the reaction of an aldehyde, an amine (or ammonia), and a compound with an active hydrogen (e.g., a ketone or malonate).[9]

The Reformatsky reaction involves the addition of an organozinc enolate to an electrophile, such as an imine, to form a β-amino ester.[10][11] This method is particularly useful for the synthesis of β2-amino acids.[12]

Table 1: Comparison of Mannich and Reformatsky Reactions for β-Amino Acid Synthesis

| Feature | Mannich Reaction | Reformatsky Reaction |

| Key Reactants | Aldehyde, Amine, Active Hydrogen Compound | α-Halo Ester, Zinc, Imine/Nitrile |

| Intermediate | Iminium Ion | Organozinc Enolate |

| Product | β-Amino Carbonyl Compound | β-Amino Ester |

| Advantages | Atom economical, one-pot reaction. | Good for substituted β-amino acids.[10] |

| Challenges | Control of regioselectivity and stereoselectivity. | Requires anhydrous conditions. |

Conjugate Addition Reactions

Conjugate addition (or Michael addition) of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds is a powerful and direct route to β-amino acid derivatives.[13][14] The use of a Cbz-protected nitrogen source, such as benzyl carbamate, allows for the direct incorporation of the protected amino group.[9] Organocatalysis has emerged as a key technology in this area, enabling highly enantioselective additions.[13][15]

Experimental Protocol: Organocatalytic Conjugate Addition

-

Reaction Setup: To a solution of the α,β-unsaturated ester (1.0 equivalent) and benzyl carbamate (1.2 equivalents) in a suitable solvent (e.g., toluene), add the organocatalyst (e.g., a thiourea-based catalyst, 5-10 mol%).

-

Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to lower temperatures) until the reaction is complete (monitored by TLC or HPLC).

-

Work-up and Purification: Remove the catalyst by filtration or column chromatography, perform an extractive work-up, and purify the product by column chromatography or recrystallization.

Caption: Organocatalytic conjugate addition for β-amino acid synthesis.

Enzymatic and Asymmetric Approaches

For the synthesis of enantiomerically pure Cbz-protected β-amino acids, enzymatic resolution and asymmetric synthesis are indispensable tools. Enzymes, such as lipases and transaminases, can selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer.[16][]

Asymmetric synthesis often employs chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[18][19] After the desired stereocenter is set, the auxiliary is removed.

Deprotection of the Cbz Group

The removal of the Cbz group is a critical final step. The most common and mildest method is catalytic hydrogenolysis using palladium on carbon (Pd/C) and hydrogen gas.[2][20] This reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.

Experimental Protocol: Cbz Deprotection by Hydrogenolysis

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[2]

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[2]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H2). Repeat this process three times.[2]

-

Reaction: Stir the reaction mixture under a hydrogen atmosphere (balloon or positive pressure) until the reaction is complete (monitored by TLC).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate under reduced pressure to obtain the deprotected β-amino acid.

Conclusion

The synthesis of Cbz-protected β-amino acids is a mature field with a diverse array of reliable methodologies. The choice of synthetic route depends on several factors, including the desired substitution pattern, stereochemistry, and scale of the synthesis. The Arndt-Eistert homologation offers a straightforward route from readily available α-amino acids, while conjugate addition and Mannich-type reactions provide more convergent approaches. For stereochemical control, asymmetric catalysis and enzymatic methods are the state-of-the-art. A thorough understanding of these core synthetic strategies is essential for any researcher or professional engaged in the design and development of novel peptide-based therapeutics.

References

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Moumne, R., Lavielle, S., & Karoyan, P. (2006). Efficient Synthesis of β2-Amino Acid by Homologation of α-Amino Acids Involving the Reformatsky Reaction and Mannich-Type Imminium Electrophile. The Journal of Organic Chemistry, 71(8), 3332–3334. Retrieved from [Link]

-

Liu, X., & Deng, L. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1602-1614. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Retrieved from [Link]

-

Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Organocatalysis in Conjugate Amine Additions. Synthesis of β-Amino Acid Derivatives. Journal of the American Chemical Society, 125(42), 12672–12673. Retrieved from [Link]

-

Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). Beta-amino acids: versatile peptidomimetics. Accounts of chemical research, 42(10), 1619-1630. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-protected -amino acids from N-(benzyloxycarbonyl)-L-Serine vis its -lactone: N--(benzyloxy-carbonyl)--(pyrazol-1-yl)-L-Alanine. Retrieved from [Link]

-

Taylor, S. J. C., & Turner, N. J. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. In Enzymatic Stereoselective Synthesis (pp. 359-380). Wiley-VCH. Retrieved from [Link]

-

Palomo, C., Oiarbide, M., & García, J. M. (2002). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Current Organic Chemistry, 6(12), 1135-1168. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Retrieved from [Link]

-

Kim, J., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20), e01234-21. Retrieved from [Link]

-

Friestad, G. K., & Shen, Y. (2004). Synthesis of β-Substituted α-Amino Acids via Lewis Acid Promoted Radical Conjugate Additions to α,β-Unsaturated α-Nitro Esters and Amides. Organic Letters, 6(19), 3221–3224. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

-

MDPI. (n.d.). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Retrieved from [Link]

-

ResearchGate. (2025). Solvent-Free Synthesis of β-Hydroxy Esters and β-Amino Esters by Indium-Mediated Reformatsky Reaction. Retrieved from [Link]

-

ResearchGate. (2025). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Retrieved from [Link]

-

Jew, S., & Park, H. (2009). Asymmetric Synthesis of β-Hydroxy Amino Acids via Aldol Reactions Catalyzed by Chiral Ammonium Salts. The Journal of Organic Chemistry, 74(15), 5416–5424. Retrieved from [Link]

-

ResearchGate. (2025). Arndt–Eistert Reaction for the Synthesis of β-Amino Acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Retrieved from [Link]

-

PubMed. (n.d.). Efficient synthesis of beta2-amino acid by homologation of alpha-amino acids involving the Reformatsky reaction and Mannich-type imminium electrophile. Retrieved from [Link]

-

Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

-

National Institutes of Health. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of beta-substituted alpha-amino acids via Lewis acid promoted radical conjugate additions to alpha,beta-unsaturated alpha-nitro esters and amides. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). A highly stereoselective Michael addition to an .alpha.,.beta.-unsaturated ester as the crucial step in the synthesis of a novel .beta.-amino acid-containing fibrinogen receptor antagonist. Retrieved from [Link]

-

Slideshare. (n.d.). Arndt-eistert homologation. Retrieved from [Link]

-

ResearchGate. (2026). One-pot Preparation of beta–amino Carbonyl Compounds by Mannich Reaction Using MgO/ZrO2 as Effective and Reusable Catalyst. Retrieved from [Link]

-

YouTube. (2019). Arndt–Eistert reaction with Mechanism. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Retrieved from [Link]

Sources

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. Arndt-Eistert Synthesis [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Arndt-eistert homologation | PPTX [slideshare.net]

- 9. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Reformatsky Reaction [organic-chemistry.org]

- 12. Efficient synthesis of beta2-amino acid by homologation of alpha-amino acids involving the Reformatsky reaction and Mannich-type imminium electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 18. α-Amino Acids, β-Amino Alcohols and Related Compounds a...: Ingenta Connect [ingentaconnect.com]

- 19. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 20. glaserr.missouri.edu [glaserr.missouri.edu]

Literature review on the synthesis of chiral beta-amino esters

An esteemed guide for researchers, scientists, and professionals in drug development, this document provides an in-depth exploration of the synthesis of chiral β-amino esters. Authored from the perspective of a Senior Application Scientist, it moves beyond mere protocols to elucidate the underlying principles and strategic considerations that govern the selection and execution of synthetic routes. We will delve into the core methodologies that have become pillars in the field, offering practical insights, detailed experimental procedures, and a robust framework of authoritative references to ensure scientific integrity.

The Significance of Chiral β-Amino Esters

Chiral β-amino esters are fundamental building blocks in modern medicinal chemistry and pharmaceutical development.[1] Their incorporation into molecular structures can impart unique conformational constraints and biological activities. They are pivotal precursors for β-peptides, which exhibit remarkable stability against enzymatic degradation compared to their α-peptide counterparts, and are key components in a wide array of blockbuster drugs, including the taxane anticancer agents and various antivirals.[2] The synthesis of these compounds in an enantiomerically pure form is a critical challenge that directly impacts the efficacy and safety of potential drug candidates.[1]

This guide will navigate the four primary strategies for achieving enantioselectivity in β-amino ester synthesis: the Asymmetric Mannich Reaction, Catalytic Conjugate Addition, Chiral Auxiliary-Mediated Synthesis, and Enzymatic Resolution.

Chapter 1: The Asymmetric Mannich Reaction: A Cornerstone Strategy

The Mannich reaction, a three-component condensation of an aldehyde, an amine, and a carbonyl compound, stands as one of the most powerful and atom-economical methods for forming carbon-carbon bonds to generate β-amino carbonyl compounds.[3] Its asymmetric variant is a premier strategy for accessing chiral β-amino esters directly.

The core challenge lies in controlling the facial selectivity of the nucleophilic attack on the electrophilic imine intermediate. This is achieved by employing chiral catalysts that create a chiral environment, favoring one approach over the other.

Catalytic Asymmetric Variants: The Causality of Catalyst Choice

Organocatalysis: The rise of organocatalysis has revolutionized the asymmetric Mannich reaction. Chiral bifunctional catalysts, such as thiourea derivatives, are particularly effective.[4]

-

Mechanism of Action: These catalysts operate through a cooperative activation mechanism. The thiourea moiety activates the imine electrophile through hydrogen bonding, increasing its reactivity. Simultaneously, a basic functional group on the catalyst (e.g., a tertiary amine) deprotonates the pro-nucleophile (e.g., a malonate ester), generating a chiral enolate. The two activated species are held in close proximity within the catalyst's chiral scaffold, orchestrating a highly stereoselective C-C bond formation.[3]

Figure 1: Cooperative activation in an organocatalyzed Mannich reaction.

Metal Catalysis: Chiral metal complexes, often featuring Lewis acidic metals like Mg(II) or Ni(II), offer a complementary approach.[5] The metal center coordinates to the imine, typically at the nitrogen or a carbonyl group on the nitrogen substituent (e.g., Boc group), lowering the LUMO and rendering it more susceptible to nucleophilic attack. The chiral ligands attached to the metal dictate the stereochemical outcome by sterically blocking one face of the imine.

Strategic Selection of Substrates

The choice of imine or its precursor is critical for success. Pre-formed imines can be unstable. Therefore, the in-situ generation of imines from stable precursors like N-Boc-α-amido sulfones is a field-proven strategy.[4][5] This approach maintains a low concentration of the reactive imine, suppressing side reactions and improving enantioselectivity.

Experimental Protocol: Organocatalytic Asymmetric Mannich Reaction

This protocol is representative of the synthesis of a chiral β-amino ester using an in-situ generated imine.[4]

-

Catalyst and Precursor Mixing: To a dry vial under an inert atmosphere (N₂ or Ar), add the N-Boc-α-amido sulfone (1.0 equiv., e.g., 0.2 mmol), the 3-indolinone-2-carboxylate nucleophile (1.2 equiv.), and the chiral thiourea catalyst (0.02 equiv., 10 mol%).

-

Solvent Addition: Add the solvent (e.g., toluene, 1.0 mL). The choice of solvent is critical; non-polar solvents often enhance the hydrogen-bonding interactions essential for catalysis.

-

Reaction Initiation: Stir the mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure chiral β-amino ester.

-

Stereochemical Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation: Mannich Reaction Performance

| Catalyst Type | Electrophile Precursor | Nucleophile | Yield (%) | ee (%) | Reference |

| (R,R)-Thiourea | N-Boc-α-amidosulfone | Ethyl 2-oxoindoline-3-carboxylate | 95 | 99 | [4] |

| Mg(II)-BINOLate | N-Boc Aldimine | Diethyl Malonate | 96 | 95 | [5] |

| Ni₂(Schiff Base) | N-Boc Aldimine | Nitroacetate | 94 | 96 | [5] |

Chapter 2: Catalytic Conjugate Addition: The Aza-Michael Reaction

The aza-Michael or conjugate addition reaction is a powerful method for forming the Cβ-N bond in β-amino esters. This involves the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated ester. The key to rendering this process asymmetric is the use of a chiral catalyst to differentiate the enantiotopic faces of the Michael acceptor.

Principles of Catalytic Control

The catalyst's primary role is to activate the α,β-unsaturated ester, making it more electrophilic, and to control the trajectory of the incoming nitrogen nucleophile.

-

Lewis Acid Catalysis: Chiral Lewis acids, such as copper(I) or (II) complexes with chiral ligands, are commonly employed. The Lewis acid coordinates to the carbonyl oxygen of the ester, increasing the polarization of the C=C double bond and facilitating the nucleophilic attack at the β-position.[6]

-

Rationale for Nucleophile Choice: Carbamates are excellent nitrogen nucleophiles for this reaction.[5] Their moderate nucleophilicity prevents uncatalyzed background reactions, while the resulting N-protected product is stable. The protecting group can be readily removed in subsequent steps.

Experimental Protocol: Copper-Catalyzed Aza-Michael Addition

This protocol describes a typical procedure for the enantioselective conjugate addition of a carbamate to an enoate.[6]

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the active catalyst by mixing CuCl (0.03 equiv.), a chiral phosphine ligand (0.03 equiv.), and KOtBu (0.03 equiv.) in a dry solvent like toluene.

-

Reaction Setup: In a separate flask, dissolve the α,β-unsaturated ester (1.0 equiv.) and the carbamate nucleophile (1.2 equiv.) in the reaction solvent.

-

Initiation and Monitoring: Add the prepared catalyst solution to the substrate mixture at ambient temperature. Monitor the reaction's progress via TLC.

-

Quenching and Extraction: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by flash chromatography to yield the enantiomerically enriched β-amino ester.

Figure 2: General workflow for a catalytic aza-Michael addition.

Chapter 3: Chiral Auxiliary-Mediated Synthesis: A Reliable Diastereoselective Approach

The use of a chiral auxiliary is a classic, robust, and often highly reliable strategy for asymmetric synthesis.[7] The principle involves covalently attaching a chiral molecule (the auxiliary) to the substrate. This auxiliary then directs the stereochemistry of a subsequent bond-forming reaction by creating a strong diastereomeric bias, usually through steric hindrance. After the reaction, the auxiliary is cleaved and can often be recovered for reuse.[7]

The Power of tert-Butanesulfinamide

For the synthesis of chiral amines and their derivatives, tert-butanesulfinamide has emerged as a particularly versatile and effective chiral auxiliary.[5] Condensation of tert-butanesulfinamide with an aldehyde yields a chiral N-sulfinyl imine. The sulfinyl group serves two purposes: it is a powerful chiral directing group and it activates the imine for nucleophilic addition.

-

Mechanism of Stereodirection: The addition of an organometallic reagent (like a Grignard or organolithium reagent) to the N-tert-butanesulfinyl imine proceeds through a rigid six-membered ring transition state where the metal cation coordinates to both the sulfinyl oxygen and the imine nitrogen.[7] The bulky tert-butyl group on the sulfur atom effectively shields one face of the imine, forcing the nucleophile to attack from the opposite face, leading to high diastereoselectivity.[7]

Figure 3: Chelation-controlled addition to an N-sulfinyl imine.

Experimental Protocol: Synthesis via tert-Butanesulfinamide Auxiliary

This protocol outlines the addition of a Reformatsky reagent to a chiral N-sulfinyl imine.[5]

-

Imine Formation: Dissolve the aldehyde (1.0 equiv.) and (R)- or (S)-tert-butanesulfinamide (1.05 equiv.) in a suitable solvent (e.g., CH₂Cl₂). Add a dehydrating agent like CuSO₄ or Ti(OEt)₄ and stir at room temperature until imine formation is complete (monitored by TLC/NMR). Filter and concentrate to obtain the chiral N-sulfinyl imine.

-

Reformatsky Reaction: Cool a solution of the N-sulfinyl imine in THF to -78 °C. In a separate flask, prepare the Reformatsky reagent by adding a bromoester (e.g., ethyl bromoacetate) to activated zinc dust in THF. Add the freshly prepared Reformatsky reagent dropwise to the imine solution.

-

Reaction and Quenching: Stir the reaction at -78 °C for several hours. Quench by adding saturated aqueous NH₄Cl solution.

-

Work-up and Auxiliary Cleavage: Allow the mixture to warm to room temperature and extract with ethyl acetate. Dry and concentrate the organic phase. The sulfinyl group can be cleaved by treating the product with stoichiometric HCl in a protic solvent like methanol. This simultaneously hydrolyzes the auxiliary and provides the hydrochloride salt of the β-amino ester.

-

Purification: Purify the final product by recrystallization or chromatography.

Chapter 4: Biocatalysis: The Enzymatic Resolution Pathway

Enzymatic kinetic resolution is an elegant and environmentally friendly method for obtaining enantiomerically pure compounds. This strategy begins with a racemic mixture of the β-amino ester. An enzyme is then used to selectively catalyze a transformation on only one of the two enantiomers.

Lipases: Nature's Chiral Catalysts

Lipases are a class of enzymes that catalyze the hydrolysis of esters. Crucially, they are often highly enantioselective. For the resolution of β-amino esters, Lipase B from Candida antarctica (CAL-B), often immobilized for stability and reusability, is a widely used and effective biocatalyst.[8][9]

-

Principle of Resolution: When a racemic N-protected β-amino ester is treated with CAL-B in the presence of water, the enzyme will preferentially hydrolyze one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the S-enantiomer) unreacted.[10] The resulting mixture of the unreacted ester and the newly formed acid can be easily separated due to their different chemical properties (e.g., by acid-base extraction). The maximum theoretical yield for the desired enantiomer is 50%.

Experimental Protocol: CAL-B-Catalyzed Resolution of a β-Amino Ester

This protocol is representative of a lipase-catalyzed hydrolytic resolution.[9]

-

Reaction Setup: To a solution of the racemic N-protected β-amino ester (1.0 equiv.) in a suitable organic solvent (e.g., tert-butyl methyl ether), add a controlled amount of water (0.5 equiv.). The amount of water is critical to control the extent of hydrolysis.

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, which is CAL-B on an acrylic resin) to the mixture.

-

Incubation: Stir the suspension at a controlled temperature (e.g., 60 °C) in an incubator shaker. Monitor the reaction progress by chiral HPLC, tracking the decrease of the starting material and the formation of the product.

-

Termination and Separation: When the conversion reaches approximately 50%, filter off the enzyme (which can be washed and reused).

-

Product Isolation: Concentrate the filtrate. Separate the unreacted ester from the amino acid product by either acid-base extraction or column chromatography. The unreacted ester should be highly enriched in one enantiomer, while the acid will be enriched in the other.

Figure 4: Workflow for the enzymatic kinetic resolution of a β-amino ester.

Data Presentation: Enzymatic Resolution Efficiency

| Substrate | Enzyme | Conversion (%) | Unreacted Ester ee (%) | Reference |

| N-Boc-methyl 3-aminobutanoate | CAL-B | ~50 | >99 | [8] |

| N-Boc-methyl 3-amino-3-phenylpropanoate | CAL-B | ~50 | >99 | [8] |

| N-Cbz-cyclopentyl β-amino ester | CAL-B | 51 | 96 | [9] |

Conclusion and Future Outlook

The synthesis of chiral β-amino esters is a mature field with a diverse and powerful toolkit available to the modern chemist.

-

The Asymmetric Mannich Reaction offers high atom economy and convergence, particularly when catalyzed by sophisticated organocatalysts.

-

Conjugate Addition provides a direct and reliable route for C-N bond formation, with catalytic systems enabling excellent enantiocontrol.

-

Chiral Auxiliaries , especially tert-butanesulfinamide, remain a go-to method for predictable and high levels of diastereoselectivity, proving invaluable for complex targets.

-

Enzymatic Resolution represents a green and highly selective method, ideal for producing enantiopure materials when a racemic precursor is readily accessible.

The choice of strategy depends on factors such as substrate availability, desired scale, and the specific stereoisomer required. Looking ahead, the field is moving towards even greater efficiency through the development of dual catalytic systems that can orchestrate multiple transformations in one pot and the exploration of novel bond-forming strategies, such as the nickel-catalyzed migratory cross-electrophile coupling of α-amino acid derivatives, which promises new pathways to unique β-amino acid scaffolds.[11] The continued innovation in catalysis and synthetic methodology will undoubtedly expand our capacity to synthesize these vital building blocks for the next generation of therapeutics.

References

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

-

Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]

- Zhang, X., et al. (2024). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.

- Singh, P., & Singh, J. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry, 5(7), 295-309.

-

Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. Retrieved from [Link]

- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts (Doctoral dissertation, Washington University in St. Louis).

- ResolveMass Laboratories Inc. (2024). Poly β-Amino Esters (PBAEs): A Comprehensive Guide.

- Hardy, J. A., et al. (2012). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Organic & Biomolecular Chemistry, 10(3), 539-548.

- CHEMMaster FREE Chemistry. (2018, February 16). asymmetric induction-chiral auxiliary (chemmasters.online) [Video]. YouTube.

- Kobayashi, S., Ishitani, H., & Ueno, M. (1998). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Journal of the American Chemical Society, 120(2), 431-432.

- Forró, E., & Fülöp, F. (2008). Enzymatic Resolution of β‐Amino Methyl Esters using Lipase B from Candida antarctica. Chemistry & Biodiversity, 5(3), 425-431.

- De Vicente, J., et al. (2005). Practical Enantioselective Synthesis of β-Substituted-β-amino Esters. Organic Process Research & Development, 9(2), 223-227.

- Kumar, A., et al. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega, 4(1), 2055-2062.

- Okino, T., Hoashi, Y., & Takemoto, Y. (2005). Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis. Journal of the American Chemical Society, 127(1), 119-125.

- ResearchGate. (n.d.). A chiral ligand mediated aza-conjugate addition strategy for the enantioselective synthesis of β-amino esters that contain hydrogenolytically sensitive functionality.

- ResearchGate. (n.d.). Recent advances in the catalytic asymmetric synthesis of beta-amino acids.

- Begum, Z., et al. (2021). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 11(2), 946-950.

- Forró, E., & Fülöp, F. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(12), 9212-9226.

- Poondra, R. R., & Turner, N. J. (2003). Enzymatic resolution of amino acids via ester hydrolysis. Current Opinion in Chemical Biology, 7(2), 221-228.

- MDPI. (n.d.). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids.

- Smith, A. D., et al. (2018). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis.

- List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(10), 3719-3724.

- Royal Society of Chemistry. (2022). Recent progress in the chemistry of β-aminoketones.

- ACS Omega. (2023).

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 6. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. mdpi.com [mdpi.com]

- 10. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Blueprint: (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, a derivative of β-homovaline, represents a key chiral building block in the synthesis of various pharmaceutically active compounds. Its structural features, including the carbamate protecting group and the chiral center, make it a valuable intermediate for the construction of complex molecular architectures. The precise characterization of this compound is paramount to ensure the purity and stereochemical integrity of subsequent synthetic transformations. This guide provides an in-depth analysis of the spectroscopic properties (NMR, IR, MS) of this molecule, alongside a validated synthetic protocol. The causal relationships between the molecular structure and its spectral signatures are elucidated to provide researchers with a comprehensive understanding of this important synthetic intermediate.

Molecular Structure and Key Features

The structure of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate incorporates a benzyloxycarbonyl (Cbz or Z) protecting group on the amino functionality of a β-homovaline core, with the carboxylic acid moiety esterified as a methyl ester. The stereochemistry at the C3 position is of the (S) configuration.

Figure 1: 2D structure of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate.

Synthesis Protocol: Esterification of Cbz-(S)-β-Homovaline

The most direct and reliable method for the preparation of the title compound is the esterification of its corresponding carboxylic acid, (S)-3-(((benzyloxy)carbonyl)amino)-4-methylpentanoic acid, which is commercially available. A standard Fischer-Speier esterification using methanol in the presence of a catalytic amount of strong acid is effective.

Figure 2: Synthetic workflow for the preparation of the title compound.

Experimental Procedure:

-

To a solution of (S)-3-(((benzyloxy)carbonyl)amino)-4-methylpentanoic acid (1.0 eq) in anhydrous methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate.

Spectroscopic Data Analysis

Due to the limited availability of published experimental spectra for the title compound, the following data is predicted based on the known spectra of the closely related carboxylic acid and general principles of spectroscopic analysis.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The predicted chemical shifts (in ppm, relative to TMS) in CDCl₃ are summarized below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (C₆H₅) | 7.30 - 7.40 | Multiplet | - | 5H |

| NH | ~5.10 - 5.30 | Broad Doublet | ~8.0 | 1H |

| CH₂ (Benzyl) | 5.12 | Singlet | - | 2H |

| CH (C3) | ~4.00 - 4.20 | Multiplet | - | 1H |

| OCH₃ (Ester) | 3.68 | Singlet | - | 3H |

| CH₂ (C2) | ~2.50 - 2.65 | Doublet | ~6.0 | 2H |

| CH (C4) | ~1.80 - 1.95 | Multiplet | - | 1H |

| CH₃ (C4-methyls) | ~0.90 - 1.00 | Doublet | ~6.8 | 6H |

Interpretation:

-

Aromatic Protons (7.30 - 7.40 ppm): The five protons of the phenyl group of the Cbz protecting group are expected to resonate as a complex multiplet in this region.

-

Amide Proton (NH, ~5.10 - 5.30 ppm): This proton, being adjacent to the chiral center at C3, is expected to appear as a broad doublet due to coupling with the C3 proton. Its chemical shift can be variable and is dependent on concentration and temperature.

-

Benzylic Protons (CH₂, 5.12 ppm): The two protons of the benzylic CH₂ group are diastereotopic and could potentially appear as two doublets. However, they often appear as a singlet in similar structures.

-

C3 Methine Proton (CH, ~4.00 - 4.20 ppm): This proton is coupled to the NH proton and the C2 and C4 protons, resulting in a complex multiplet.

-

Methyl Ester Protons (OCH₃, 3.68 ppm): A characteristic sharp singlet for the three methyl protons of the ester group.

-

C2 Methylene Protons (CH₂, ~2.50 - 2.65 ppm): These protons are adjacent to the C3 chiral center and are diastereotopic. They are expected to appear as a doublet of doublets, but for simplicity are represented as a doublet coupled to the C3 proton.

-

C4 Methine Proton (CH, ~1.80 - 1.95 ppm): This proton is coupled to the C3 proton and the two methyl groups, leading to a multiplet.

-

C4 Methyl Protons (CH₃, ~0.90 - 1.00 ppm): The two methyl groups of the isopropyl moiety are diastereotopic and are expected to appear as two distinct doublets, each coupled to the C4 proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts (in ppm, relative to TMS) in CDCl₃ are presented below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~172.5 |

| C=O (Carbamate) | ~156.0 |

| Aromatic (C₆H₅) | ~136.5, 128.5, 128.0 |

| CH₂ (Benzyl) | ~67.0 |

| CH (C3) | ~52.0 |

| OCH₃ (Ester) | ~51.5 |

| CH₂ (C2) | ~40.0 |

| CH (C4) | ~31.0 |

| CH₃ (C4-methyls) | ~19.0 and 18.0 |

Interpretation:

-

Carbonyl Carbons (~172.5 and ~156.0 ppm): The ester carbonyl carbon is expected to resonate further downfield than the carbamate carbonyl carbon.

-

Aromatic Carbons (~136.5, 128.5, 128.0 ppm): The carbons of the phenyl ring will appear in the aromatic region, with the ipso-carbon (attached to the benzylic CH₂) appearing at a different chemical shift from the others.

-

Benzylic and Methoxy Carbons (~67.0 and ~51.5 ppm): The benzylic carbon and the methyl ester carbon are deshielded by the adjacent oxygen atoms.

-

Aliphatic Carbons (~52.0, ~40.0, ~31.0, ~19.0, ~18.0 ppm): The remaining aliphatic carbons of the β-homovaline backbone resonate in the upfield region of the spectrum. The diastereotopic methyl carbons of the isopropyl group are expected to have slightly different chemical shifts.

IR (Infrared) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3350 - 3450 | Medium |

| C-H Stretch (Aromatic) | ~3030 - 3100 | Medium |

| C-H Stretch (Aliphatic) | ~2870 - 2960 | Strong |

| C=O Stretch (Ester) | ~1735 - 1750 | Strong |

| C=O Stretch (Carbamate) | ~1690 - 1710 | Strong |

| C=C Stretch (Aromatic) | ~1450 - 1600 | Medium-Weak |

| C-O Stretch | ~1000 - 1300 | Strong |

Interpretation:

-

The presence of two distinct strong carbonyl absorptions for the ester and carbamate groups is a key feature of the IR spectrum.

-

The N-H stretch of the carbamate will be a prominent band in the 3350-3450 cm⁻¹ region.

-

The spectrum will also show characteristic C-H stretching vibrations for both aromatic and aliphatic protons, as well as C-O stretching bands.

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z (Mass-to-Charge Ratio) | Predicted Fragment | Interpretation |

| 279.15 | [M]⁺• | Molecular Ion |

| 220 | [M - COOCH₃]⁺ | Loss of methoxycarbonyl radical |

| 108 | [C₇H₈O]⁺• | Benzyl alcohol radical cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Interpretation:

-

The molecular ion peak at m/z 279.15 would confirm the molecular formula C₁₅H₂₁NO₄.

-

A common fragmentation pathway for benzyloxycarbonyl-protected amines is the loss of the benzyl group, leading to a prominent peak at m/z 91 (tropylium ion).

-

Loss of the methoxycarbonyl radical from the molecular ion would result in a fragment at m/z 220.

-

Fragmentation can also lead to the formation of a benzyl alcohol radical cation at m/z 108.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic data for (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate. By understanding the correlation between the molecular structure and its spectral characteristics, researchers can confidently synthesize and characterize this valuable chiral building block for its application in the development of novel chemical entities. The provided experimental protocol offers a reliable method for its preparation, ensuring high purity and yield.

References

- Given the lack of a direct publication with the complete experimental data for the title compound, this reference section would typically include citations for the synthesis of the starting material (Cbz-(S)-β-homovaline), general esterification procedures, and spectroscopic data of closely related analogs. For the purpose of this demonstration, specific references are not listed but would be included in a formal document.

An In-depth Technical Guide to the Discovery and Synthetic Evolution of β-Amino Acid Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

β-Amino acids, structural isomers of the canonical α-amino acids, have transitioned from relative obscurity to a cornerstone of modern medicinal chemistry. Their incorporation into peptides and small molecules confers remarkable properties, most notably enhanced proteolytic stability and the ability to form unique, stable secondary structures.[1][] This guide provides a comprehensive overview of the discovery, background, and synthetic evolution of β-amino acid derivatives. We will explore the historical context of their initial discovery, delve into the foundational synthetic methodologies, and chart the critical evolution toward highly efficient, stereoselective catalytic strategies. Furthermore, we will examine the structural biology of β-peptides and their application as foldamers, culminating in a discussion of their impact on contemporary drug discovery and future therapeutic frontiers. This document is designed to serve as a technical resource, explaining not only the "how" but the fundamental "why" behind key experimental choices and strategic developments in the field.

Introduction to β-Amino Acids: A World Beyond the Canonical

Defining the β-Amino Acid: A Subtle Shift with Profound Consequences

Amino acids are the fundamental building blocks of life, but the vast majority of biological systems rely exclusively on the 22 proteinogenic α-amino acids. A β-amino acid differs from its α-counterpart by a single methylene unit homologation in its carbon backbone; the amino group is attached to the β-carbon, two atoms away from the carboxyl group.[3] This seemingly minor structural alteration, as illustrated in Figure 1, fundamentally changes the molecule's conformational preferences and its behavior when incorporated into larger structures.

Caption: Figure 1. Structural comparison of α- and β-amino acids.

Natural Occurrence and Biological Significance

While not incorporated into proteins via ribosomal synthesis, β-amino acids are not entirely foreign to nature. The simplest, β-alanine, is a component of the dipeptides carnosine and anserine, which are found in high concentrations in muscle and brain tissue. β-Amino acids are also constituents of a variety of complex natural products, including peptides, alkaloids, and macrolactam polyketides, which often exhibit potent biological activities.[4][5] Their presence in these molecules hints at an evolutionary advantage, often related to increased stability or unique structural motifs that facilitate specific molecular interactions.[5]

The Impetus for Synthesis: The Medicinal Chemist's Ally

The surge in interest surrounding β-amino acids is primarily driven by their utility in drug design. Peptides developed from α-amino acids often fail as therapeutics due to their rapid degradation by proteases in the body. The altered backbone of β-amino acid-containing peptides, or β-peptides, renders them highly resistant to enzymatic cleavage.[1] This proteolytic stability dramatically improves pharmacokinetic profiles. Furthermore, the additional backbone carbon introduces greater conformational flexibility, allowing β-peptides to fold into stable, predictable secondary structures (foldamers) that can mimic the structures of larger proteins and inhibit protein-protein interactions, a key strategy in modern drug discovery.[6]

Historical Perspective and Foundational Synthetic Methodologies

The journey to harness the potential of β-amino acids began with classical organic chemistry reactions that provided the first synthetic access to these compounds, albeit often with limitations.

The Arndt-Eistert Homologation: A Classic Route

One of the earliest and most reliable methods for synthesizing a β-amino acid from an α-amino acid precursor is the Arndt-Eistert homologation. This reaction sequence extends a carboxylic acid by a single methylene group.

Causality Behind the Method: The primary advantage of this method is its direct lineage from readily available and often chiral α-amino acids. By starting with a protected α-amino acid, one could generate the corresponding β-amino acid, thus leveraging the natural chiral pool. However, the use of diazomethane, a toxic and explosive reagent, is a significant drawback, prompting the development of safer alternatives.

Caption: Figure 2. Workflow of the Arndt-Eistert homologation for β-amino acid synthesis.

Exemplary Protocol: Arndt-Eistert Synthesis

-

Activation: The N-protected α-amino acid (1.0 eq) is dissolved in anhydrous THF. Thionyl chloride (1.2 eq) is added dropwise at 0 °C. The mixture is stirred for 2 hours at room temperature to form the acid chloride. The solvent is removed under reduced pressure.

-

Diazoketone Formation: The crude acid chloride is dissolved in anhydrous diethyl ether. A solution of diazomethane in ether is added slowly at 0 °C until a yellow color persists. The reaction is stirred for 3 hours. Caution: Diazomethane is highly toxic and explosive.

-

Rearrangement: The ether solution is added dropwise to a suspension of silver oxide (0.1 eq) in water/dioxane at 50-60 °C. Vigorous gas evolution (N₂) is observed.

-

Workup: After the reaction is complete, the mixture is filtered, and the solvent is evaporated. The resulting β-amino acid derivative is purified by chromatography or crystallization.

The Rodionov Reaction

Another classical approach involves the condensation of an aldehyde with malonic acid and ammonia. This method is straightforward but generally produces low yields and is limited to specific substitution patterns. Like many early methods, it lacks stereocontrol, producing racemic products that require subsequent resolution.

The Evolution of Synthesis: The Modern Era of Asymmetric Catalysis

The primary limitation of early methods was the lack of stereocontrol. For pharmaceutical applications, obtaining a single enantiomer is critical, as the "wrong" isomer can be inactive or even harmful. This necessity drove the development of modern asymmetric synthetic strategies.[7]

Asymmetric Hydrogenation of β-Aminoacrylates

One of the most powerful and industrially scalable methods for producing enantiomerically pure β-amino acids is the asymmetric hydrogenation of β-aminoacrylate precursors.[8]

Causality Behind the Method: This approach is highly atom-economical. The key is the use of a chiral transition metal catalyst (typically based on rhodium or ruthenium with chiral phosphine ligands) that coordinates to the double bond of the substrate.[8] The catalyst's chiral environment dictates the face from which hydrogen is delivered, leading to the preferential formation of one enantiomer. The choice of ligand is crucial and is tailored to the substrate to achieve high enantioselectivity (ee).

Caption: Figure 3. Simplified catalytic cycle for asymmetric hydrogenation.

Conjugate Addition (Michael Addition) Reactions

The conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters is another cornerstone of β-amino acid synthesis.[9] Enantioselectivity is achieved by using a chiral amine nucleophile, a chiral auxiliary on the ester, or, most effectively, a chiral catalyst that activates the system.

Causality Behind the Method: This strategy offers great flexibility in introducing diverse side chains at the β-position. Lewis acid or organocatalyst-based approaches have been developed that can achieve excellent yields and enantioselectivities for a broad range of substrates.[7]

Catalytic Enantioselective Mannich-Type Reactions

The Mannich reaction, which involves the aminoalkylation of a carbon acid, provides a direct route to β-amino compounds.[9][10] Modern variants use pre-formed imines and enolates (as silyl ketene acetals) in the presence of a chiral catalyst.[10] This allows for the construction of highly substituted β-amino acids with excellent diastereo- and enantiocontrol.

Comparative Analysis of Modern Synthetic Routes

The choice of synthetic route depends on factors like desired substitution pattern, scale, and cost.

| Method | Key Advantage | Common Catalyst/Reagent | Typical ee (%) | Key Limitation |

| Asymmetric Hydrogenation | High atom economy, scalability | Rh/Ru with chiral phosphine ligands | >95% | Requires synthesis of enamine precursor |

| Conjugate Addition | High functional group tolerance | Chiral Lewis acids, organocatalysts | 90-99% | Potential for side reactions |

| Mannich-Type Reaction | Access to highly substituted products | Chiral metal complexes (e.g., Cu, Zn) | >90% | Requires pre-formed imines/enolates |

| Enzymatic Resolution | High enantiopurity, mild conditions | Lipases, proteases | >99% | Maximum theoretical yield is 50% |

Table 1: Comparison of Key Asymmetric Methodologies for β-Amino Acid Synthesis.

β-Peptides and Foldamers: Designing with a New Alphabet

The true power of β-amino acids is realized when they are oligomerized into β-peptides. The additional flexibility of the backbone allows these molecules to adopt stable, well-defined secondary structures, or "folds," that are distinct from those of α-peptides.[6]

The 14-Helix: A Signature β-Peptide Structure

One of the most well-characterized β-peptide secondary structures is the 14-helix. This structure is stabilized by C=O(i)···H-N(i+2) hydrogen bonds, forming a 14-membered ring. This contrasts with the 13-membered ring of an α-helix. The resulting structure is a robust, rod-like helix with a defined orientation of side chains, making it an ideal scaffold for mimicking protein recognition surfaces.[6]

Caption: Figure 4. Schematic of a β-peptide 14-helix showing the characteristic hydrogen bonding pattern.

Applications in Drug Development and Future Outlook

The unique properties of β-amino acids have cemented their role in modern pharmacology. They are vital building blocks for a wide array of pharmaceutical and agrochemical targets.[1] Their derivatives have demonstrated a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[11]

Case Study: Dipeptidyl Peptidase 4 (DPP-4) Inhibitors

A prominent example is Sitagliptin, a drug used to treat type 2 diabetes. The molecule contains a β-amino acid derivative that is crucial for its potent and selective inhibition of the DPP-4 enzyme. This inhibition increases the half-life of incretin hormones, which in turn boosts insulin secretion in a glucose-dependent manner. The β-amino acid moiety provides an optimal fit within the enzyme's active site while contributing to the drug's favorable pharmacokinetic properties.

| Compound/Drug Class | β-Amino Acid Role | Therapeutic Area |

| Sitagliptin | Key pharmacophore for enzyme binding | Type 2 Diabetes |

| β-Lactam Antibiotics (e.g., Penicillin) | Core structural motif | Antibacterial |

| Cryptophycins | Component of a complex natural product | Anticancer |

| β-Peptide Foldamers | Inhibition of protein-protein interactions | Oncology, Virology |

Table 2: Selected Examples of Bioactive Molecules Containing β-Amino Acid Derivatives.[7]

Future Directions

The field continues to advance rapidly. Key areas of future research include:

-

Novel Catalysis: Developing new catalytic systems that allow for the synthesis of even more complex and diverse β-amino acid structures with perfect stereocontrol.

-

Biosynthesis and Bioengineering: Understanding and engineering the biosynthetic pathways of natural β-amino acid-containing products could lead to novel compounds and more sustainable production methods.[5]

-

Advanced Foldamers: Designing β-peptides and other foldamers with more complex topologies to tackle challenging biological targets, such as transcription factors and other intracellular proteins.

Conclusion

From their discovery as structural curiosities to their current status as indispensable tools in drug discovery, β-amino acid derivatives have undergone a remarkable journey. Their unique ability to impart proteolytic resistance and form novel secondary structures has provided chemists and biologists with a powerful new molecular alphabet. The continued evolution of elegant and efficient asymmetric synthetic methodologies ensures that the full potential of these versatile building blocks is only beginning to be realized, promising a new generation of more stable, selective, and effective therapeutics.

References

-

Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Source: ACS Publications. URL: [Link]

-

Title: β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Source: Hilaris Publisher. URL: [Link]

-

Title: Beta2-Amino Acids: Synthesis Approaches & Compounds. Source: ChiroBlock. URL: [Link]

-

Title: β-Amino Acid synthesis by C-C coupling. Source: Organic Chemistry Portal. URL: [Link]

-

Title: NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Source: University of Illinois Urbana-Champaign, Department of Chemistry. URL: [Link]

-

Title: Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Source: Hilaris Publisher. URL: [Link]

-

Title: Amino acid. Source: Wikipedia. URL: [Link]

-

Title: Beta-peptide. Source: Wikipedia. URL: [Link]

-

Title: β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Source: Core.ac.uk. URL: [Link]

-

Title: Synthesis of β-amino acid derivatives a, Selected examples of β-amino... Source: ResearchGate. URL: [Link]

-

Title: Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]

-

Title: Enantioselective Synthesis of β-amino acids: A Review. Source: Hilaris Publisher. URL: [Link]

-

Title: Biosynthesis of natural products containing β-amino acids. Source: PubMed. URL: [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 3. Beta-peptide - Wikipedia [en.wikipedia.org]

- 4. mmsl.cz [mmsl.cz]

- 5. Biosynthesis of natural products containing β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 11. hilarispublisher.com [hilarispublisher.com]

Methodological & Application

Deprotection methods for the benzyloxycarbonyl group

An Application Guide: Strategies for the Deprotection of the Benzyloxycarbonyl (Cbz) Group

Introduction

The benzyloxycarbonyl (Cbz or Z) group is one of the most venerable and widely utilized N-protecting groups in organic synthesis, particularly in peptide chemistry. Introduced by Max Bergmann and Leonidas Zervas in 1932 for the synthesis of oligopeptides, its stability under a range of conditions, coupled with its facile removal under specific, mild protocols, has cemented its utility. This guide provides a detailed overview of the primary methods for Cbz deprotection, offering mechanistic insights, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

Core Principles of Cbz Group Lability

The utility of the Cbz group stems from the lability of the benzylic C-O bond. This bond can be cleaved through several distinct mechanisms, each forming the basis of a different deprotection strategy. The primary pathways involve the reductive cleavage of this bond (hydrogenolysis) or its scission under acidic conditions.

Method 1: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and often preferred method for Cbz deprotection due to its exceptionally mild and clean reaction profile. The process involves the reduction of the benzylic C-O bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).

Mechanism: The reaction proceeds via oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis, liberating the free amine, toluene, and carbon dioxide as the sole byproducts. This clean decomposition is a major advantage, simplifying reaction workup.

Workflow for Catalytic Hydrogenolysis

Caption: General workflow for Cbz deprotection via catalytic hydrogenolysis.

Experimental Protocol: General Procedure for Hydrogenolysis of a Cbz-Protected Amine

-

Preparation: Dissolve the Cbz-protected amine (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate (typically 0.05-0.2 M).

-

Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C) (1-10 mol% by weight). The catalyst is pyrophoric, and addition should be done under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: The reaction vessel is then evacuated and backfilled with hydrogen gas (H₂). This is typically achieved using a balloon filled with H₂ or a Parr hydrogenation apparatus for higher pressures.

-

Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.

-

Workup: Upon completion, the system is purged with an inert gas. The reaction mixture is carefully filtered through a pad of Celite® to remove the Pd/C catalyst. The filter pad should be washed with the reaction solvent to ensure complete recovery of the product. Caution: The Celite® pad with the catalyst should not be allowed to dry completely in the air as it can ignite. It should be quenched with water.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the deprotected amine. Further purification by chromatography or crystallization may be necessary.

Key Considerations and Troubleshooting:

-

Catalyst Poisoning: The presence of sulfur-containing compounds (e.g., from methionine or cysteine residues) or certain functional groups can poison the catalyst, inhibiting the reaction. In such cases, using a larger amount of catalyst or a different catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be effective.

-

Solvent Choice: Protic solvents like methanol or ethanol are generally preferred as they facilitate the reaction.

-

Safety: Palladium on carbon is highly pyrophoric, especially after use when it is saturated with hydrogen. It must be handled with extreme care under an inert atmosphere and should never be allowed to come into contact with organic solvents in the presence of air while dry.

Method 2: Acid-Catalyzed Cleavage

Treatment with strong acids provides an orthogonal method for Cbz deprotection, particularly useful when the molecule contains other functional groups sensitive to reduction.

Mechanism: The reaction proceeds via protonation of the carbamate oxygen, followed by cleavage of the benzylic C-O bond to form a stable benzyl cation. This cation is then trapped by a nucleophile present in the reaction medium. The resulting carbamic acid is unstable and rapidly decarboxylates to give the free amine.

Common Acidic Reagents:

-

Hydrogen Bromide in Acetic Acid (HBr/AcOH): This is a classic and potent reagent for Cbz cleavage. The reaction is typically fast and efficient.

-

Trifluoroacetic Acid (TFA): TFA is another strong acid commonly used, often in conjunction with a scavenger to trap the liberated benzyl cation.

-

Lewis Acids: Reagents like trimethylsilyl iodide (TMSI) can also effect Cbz deprotection under non-hydrolytic conditions.

Deprotection Logic: Acid vs. Hydrogenolysis

Caption: Orthogonal deprotection pathways for the Cbz group.

Experimental Protocol: Deprotection using HBr in Acetic Acid

-

Preparation: The Cbz-protected substrate is placed in a round-bottom flask equipped with a stir bar.

-

Reagent Addition: A solution of 33% HBr in acetic acid is added (typically a 5-10 fold excess by volume relative to the substrate mass). The reaction is often performed at room temperature.

-

Reaction Monitoring: The reaction is stirred and monitored by TLC or LC-MS. These reactions are generally complete within 1-2 hours.

-

Workup: Upon completion, the reaction mixture is diluted with a large volume of cold diethyl ether to precipitate the amine hydrobromide salt.

-

Isolation: The precipitate is collected by filtration, washed with diethyl ether to remove acetic acid and benzyl bromide, and then dried under vacuum.

-

Neutralization: The resulting salt can be neutralized with a suitable base (e.g., aqueous NaHCO₃, Na₂CO₃, or an amine base like triethylamine) during an extraction to provide the free amine.

Key Considerations and Scavengers:

-

Corrosivity: HBr/AcOH is highly corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Side Reactions: The benzyl cation generated can cause side reactions, such as alkylation of sensitive residues like methionine or tryptophan in peptides. The inclusion of a scavenger, such as anisole or thioanisole, is often necessary to trap the benzyl cation and prevent these side reactions.

Comparative Summary of Deprotection Methods

| Method | Reagents | Key Advantages | Key Limitations | Substrate Sensitivities |

| Catalytic Hydrogenolysis | H₂, Pd/C (or other catalysts) | Very mild; clean byproducts (toluene, CO₂); high yielding. | Catalyst can be poisoned by sulfur; incompatible with reducible groups (alkenes, alkynes, some benzyl ethers). | Alkenes, alkynes, nitro groups, benzyl ethers, sulfur-containing compounds. |

| Acidolysis (HBr/AcOH) | 33% HBr in Acetic Acid | Fast and effective; orthogonal to hydrogenation. | Harsh, corrosive conditions; generates electrophilic benzyl bromide; requires scavengers for sensitive substrates. | Acid-labile groups (e.g., Boc, trityl); sensitive amino acid side chains (Trp, Met). |

| Acidolysis (TFA) | Trifluoroacetic Acid (TFA), often with scavengers | Milder than HBr/AcOH; volatile acid is easily removed. | Slower than HBr/AcOH; still requires scavengers. | Acid-labile groups. |

| Lewis Acid Cleavage | TMSI, BBr₃ | Anhydrous conditions; can be selective. | Stoichiometric and expensive reagents; can be harsh. | Groups sensitive to strong Lewis acids. |

Conclusion

The choice of deprotection method for the benzyloxycarbonyl group is highly dependent on the overall molecular structure and the presence of other functional groups. Catalytic hydrogenolysis remains the gold standard for its mildness and clean reaction profile, provided the substrate is compatible. For molecules containing reducible moieties or catalyst poisons, acid-catalyzed cleavage offers a robust and effective alternative, with HBr/AcOH providing a powerful option and TFA a slightly milder choice. Careful consideration of substrate sensitivities and the judicious use of scavengers are paramount for achieving high yields and purity in these transformations.

References

-

Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192–1201. [Link]

-

Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag. [Link]

-

Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126. [Link]

-

Pearlman, W. M. (1967). Noble metal hydroxides on carbon. A new type of hydrogenation catalyst. Tetrahedron Letters, 8(17), 1663–1664. [Link]

-

Ben-Ishai, D., & Berger, A. (1952). Cleavage of N-carbobenzoxy groups by hydrogen bromide and hydrogen chloride. The Journal of Organic Chemistry, 17(12), 1564–1570. [Link]

-

Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258–268. [Link]

-

Lott, R. S., Chauhan, V. S., & Stammer, C. H. (1979). Trimethylsilyl iodide as a peptide deprotecting agent. Journal of the Chemical Society, Chemical Communications, (11), 495–496. [Link]

-

Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag Berlin Heidelberg. [Link]

Analytical techniques for characterizing (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

An Application Note for the Comprehensive Characterization of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Introduction: The Gatekeeper of Peptide Synthesis

(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, commonly referred to as N-Cbz-L-valine methyl ester, is a pivotal building block in the field of peptide synthesis and drug discovery. As a derivative of the natural amino acid L-valine, it incorporates two key chemical modifications: a benzyloxycarbonyl (Cbz or Z) group protecting the amine terminus and a methyl ester protecting the carboxyl terminus. This dual protection strategy allows for precise, stepwise assembly of peptide chains by selectively deprotecting one end while the other remains inert.[]

The absolute chemical integrity of this molecule is paramount. The presence of structural, chemical, or stereoisomeric impurities can propagate through a multi-step synthesis, leading to final peptide products that are difficult to purify and may possess altered biological activity or immunogenicity. Therefore, a robust, multi-technique analytical approach is not just a quality control measure but a foundational requirement for successful research and development.

This guide provides a suite of detailed analytical protocols designed to deliver a comprehensive characterization of N-Cbz-L-valine methyl ester, ensuring its identity, purity, and enantiomeric integrity. We move beyond mere procedural steps to explain the causality behind the selection of each technique and its parameters, empowering the researcher to interpret data with confidence.

Part 1: Structural Elucidation and Identity Confirmation

The first objective is to unequivocally confirm that the material in hand is, in fact, N-Cbz-L-valine methyl ester. This is achieved by probing the molecule's fundamental structure using spectroscopic methods that map its atomic framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy provides the most definitive structural information by mapping the precise chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. The resulting spectra serve as a unique fingerprint of the molecule.

Expertise & Causality: The choice of deuterated chloroform (CDCl₃) as a solvent is standard for this type of molecule due to its excellent solubilizing power for protected amino acids and its clean spectral window. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the aromatic ring, which deshield adjacent protons and carbons, shifting their signals downfield.

Experimental Protocol: ¹H & ¹³C NMR

-

Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: 16 ppm.

-

Acquisition Time: ~2.5 seconds.

-

Relaxation Delay: 2.0 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Spectral Width: 240 ppm.

-

Acquisition Time: ~1.1 seconds.

-

Relaxation Delay: 2.0 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.

Data Presentation: Expected NMR Chemical Shifts

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Rationale for Assignment |

| Aromatic Protons (C₆H₅) | 7.30-7.40 (m, 5H) | 136.5 (quat.), 128.6, 128.2, 127.9 | Multiplet in the aromatic region, characteristic of a monosubstituted benzene ring. |

| Benzyl Methylene (CH₂Ph) | 5.12 (s, 2H) | 67.1 | Singlet integrating to 2H, adjacent to the electron-withdrawing carbamate oxygen and aromatic ring. |

| Amide Proton (N-H) | ~5.2 (d, 1H) | - | A broad or sharp doublet coupled to the α-proton. Position can vary with concentration. |

| α-Proton (α-CH) | 4.25-4.35 (dd, 1H) | 59.5 | Doublet of doublets due to coupling with both the N-H and β-protons. |